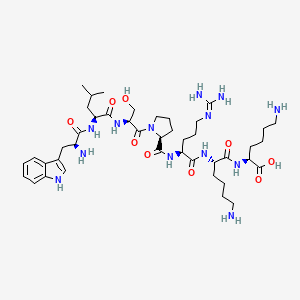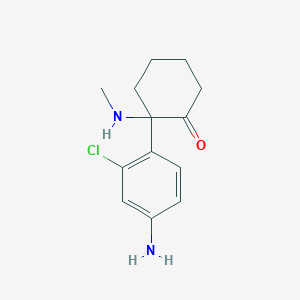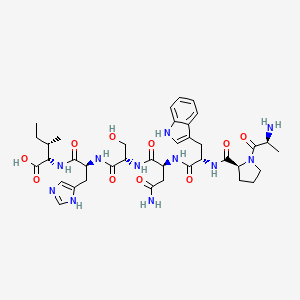
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 5-position.
Cyclization: The brominated intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindolinone core.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Bromo-2-(3-oxophenyl)-2,3-dihydro-1H-isoindol-1-one, while substitution can produce various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one:
Uniqueness
5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
918331-60-9 |
|---|---|
Molekularformel |
C14H10BrNO2 |
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
5-bromo-2-(3-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-4-5-13-9(6-10)8-16(14(13)18)11-2-1-3-12(17)7-11/h1-7,17H,8H2 |
InChI-Schlüssel |
XUFXDXRXHUQIDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


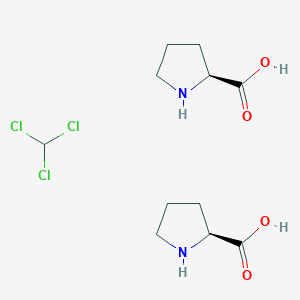
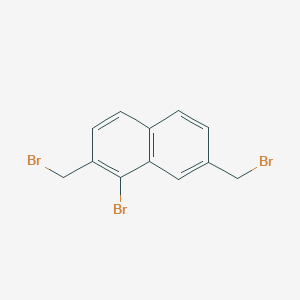

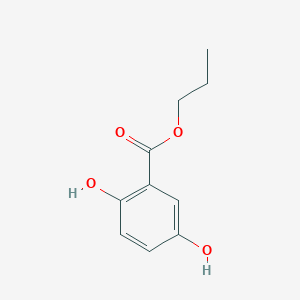
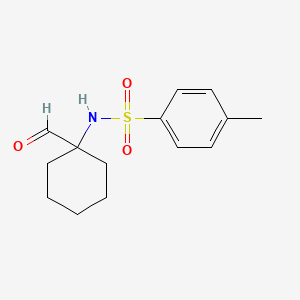
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
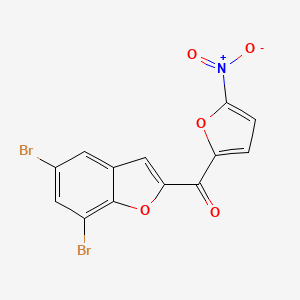
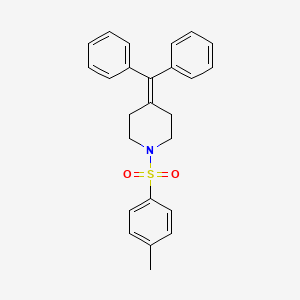
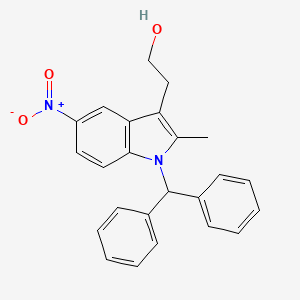
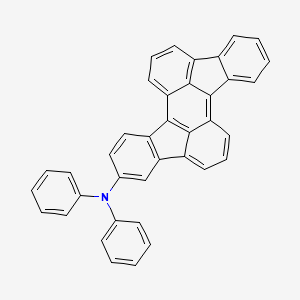
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
